molecular formula C14H11NO3S B11845046 4H-1-Benzopyran-4-one, 5-hydroxy-2,7-dimethyl-3-(4-thiazolyl)- CAS No. 53452-92-9

4H-1-Benzopyran-4-one, 5-hydroxy-2,7-dimethyl-3-(4-thiazolyl)-

Cat. No.: B11845046
CAS No.: 53452-92-9
M. Wt: 273.31 g/mol
InChI Key: SWSGVBLQEWDBFQ-UHFFFAOYSA-N
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Description

5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of thiazole derivatives and chromone precursors in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of substituted chromone derivatives.

Scientific Research Applications

5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2,7-dimethyl-4H-chromen-4-one
  • 2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one
  • 5-hydroxy-3-(thiazol-4-yl)-4H-chromen-4-one

Uniqueness

5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

53452-92-9

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

5-hydroxy-2,7-dimethyl-3-(1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C14H11NO3S/c1-7-3-10(16)13-11(4-7)18-8(2)12(14(13)17)9-5-19-6-15-9/h3-6,16H,1-2H3

InChI Key

SWSGVBLQEWDBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)C3=CSC=N3)C)O

Origin of Product

United States

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